molecular formula C14H11F2NO4S B14656886 Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- CAS No. 51679-52-8

Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)-

Katalognummer: B14656886
CAS-Nummer: 51679-52-8
Molekulargewicht: 327.30 g/mol
InChI-Schlüssel: DMAFTFBYBXNUFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- is a compound that features a difluoromethylsulfonyl group attached to an anthranilic acid derivative. Anthranilic acid itself is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H) and is known for its sweetish taste . The addition of the difluoromethylsulfonyl group enhances its chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves several steps:

    Starting Materials: The synthesis begins with anthranilic acid and a difluoromethylsulfonylating agent.

    Reaction Conditions: The reaction typically requires a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperatures to ensure the proper formation of the desired product.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- undergoes various chemical reactions:

Wirkmechanismus

The mechanism of action of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: The pathways affected by the compound include those related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- can be compared with other similar compounds:

Eigenschaften

CAS-Nummer

51679-52-8

Molekularformel

C14H11F2NO4S

Molekulargewicht

327.30 g/mol

IUPAC-Name

2-[3-(difluoromethylsulfonyl)anilino]benzoic acid

InChI

InChI=1S/C14H11F2NO4S/c15-14(16)22(20,21)10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19)

InChI-Schlüssel

DMAFTFBYBXNUFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)S(=O)(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.